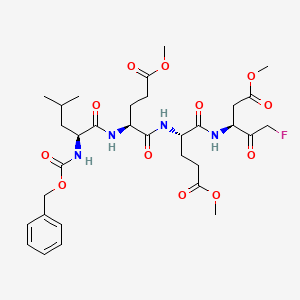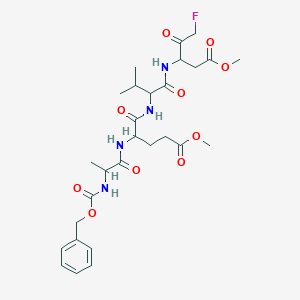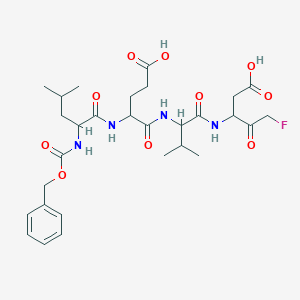
Protein SSX4 (61-80)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protein SSX4
科学的研究の応用
Expression in Cancer and Potential as a Cancer/Testis Antigen
Protein SSX4, along with other SSX family members, is primarily expressed in the testis and, to a lesser extent, the thyroid. Its aberrant expression in various cancer types, including melanomas, has been observed. This abnormal expression makes SSX proteins, including SSX4, part of a growing family of cancer/testis antigens. These antigens are considered potential targets for cancer immunotherapy. For instance, Santos et al. (2000) developed a monoclonal antibody that recognizes SSX2, SSX3, and SSX4 proteins, which could be useful in assessing the expression status of melanoma cases for immunotherapeutic trials (N. R. dos Santos et al., 2000).
Interaction with Other Proteins and Implications for Cellular Signaling
The cancer-related protein SSX2, which shares homology with SSX4, has been shown to interact with RAB3IP and a novel protein, SSX2IP. Although the study focused on SSX2, the close homology with SSX4 suggests potential similar interactions that could be important for understanding cellular signaling networks in normal and malignant growth. This was explored by De Bruijn et al. (2002), who found that these interactions might have significant implications for cellular growth mechanisms (D. D. de Bruijn et al., 2002).
Protein Structure Determination Techniques
Techniques like serial femtosecond crystallography, as explored by Boutet et al. (2012), have been critical in determining the high-resolution structure of proteins like SSX4. Such methods are increasingly relevant for analyzing the structure of hard-to-crystallize molecules, providing a deeper understanding of proteins' structural and functional aspects (S. Boutet et al., 2012).
Identification of T Cell Epitopes
The identification of T cell epitopes in proteins like SSX4 can be crucial for developing immunotherapies against cancers expressing these antigens. Research by He et al. (2008) highlighted the importance of identifying such epitopes, demonstrating the potential of peptides derived from the SSX family in eliciting strong T cell immune responses, which could be beneficial in cancer treatments (Yangdong He et al., 2008).
Secondary Structure Prediction in Proteins
Deep learning techniques, like the Deep Convolutional Neural Fields presented by Wang et al. (2015), provide innovative methods for predicting protein secondary structures, which could be applied to proteins like SSX4. Such advancements in computational biology can enhance our understanding of protein structures and functions (Sheng Wang et al., 2015).
T Cell Responses in Cancer-Free Individuals
Investigating T cell responses against proteins like SSX4 in cancer-free individuals, as conducted by Godefroy et al. (2007), can provide insights into potential immunotherapeutic applications. Such studies can pave the way for the development of therapies targeting SSX-expressing tumors (E. Godefroy et al., 2007).
特性
配列 |
LGFKVTLPPFMRSKRAADFH |
|---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Protein SSX4 (61-80) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





